N-[4-(4-chlorophenoxy)phenyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide
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Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents and conditions used in these reactions include:
Reagents: Chlorophenol, phenylboronic acid, methyl ketones, thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives.
Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenoxy)phenyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming new functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, altering the oxidation state of the compound.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-chlorophenoxy)phenyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide: Unique due to its specific functional groups and structural features.
Other Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Derivatives: Similar core structure but different substituents, leading to varied properties and applications.
Phenoxyphenyl Compounds: Share the phenoxyphenyl moiety but differ in other parts of the molecule.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C24H20ClN5O3S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-4-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide |
InChI |
InChI=1S/C24H20ClN5O3S/c1-29-23(32)22-19(13-14-34-22)30-20(27-28-24(29)30)3-2-4-21(31)26-16-7-11-18(12-8-16)33-17-9-5-15(25)6-10-17/h5-14H,2-4H2,1H3,(H,26,31) |
InChI Key |
SBBVPTQAFKWHGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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